![molecular formula C12H5Cl2N3 B2959104 1,3-二氯吡啶并[1,2-a]苯并咪唑-4-甲腈 CAS No. 170894-91-4](/img/structure/B2959104.png)

1,3-二氯吡啶并[1,2-a]苯并咪唑-4-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

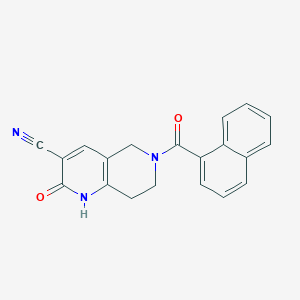

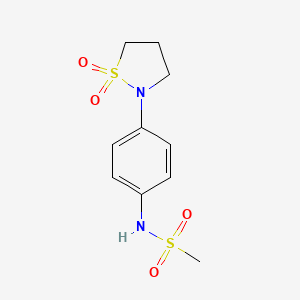

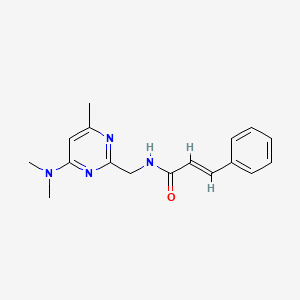

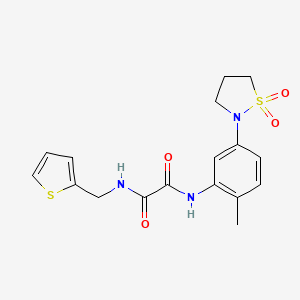

1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazole derivatives has attracted much attention from chemists due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . A simple and effective method for the synthesis of pyrimido[1,2-a]benzimidazole derivatives was demonstrated by researchers . The main advantage of the method is that it uses N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2), aromatic aldehydes, and keto esters .Molecular Structure Analysis

The molecular formula of 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile is C12H5Cl2N3 . The structure of this compound includes a benzimidazole ring, which is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .Chemical Reactions Analysis

The chemistry of aza-heterocycles, such as 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile, has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, are currently of great practical importance .科学研究应用

合成和衍生物形成

研究表明,1,3-二氯吡啶并[1,2-a]苯并咪唑-4-甲腈衍生物可以通过各种化学反应合成。合成这些衍生物是为了在开发具有抗菌活性的新化学实体和材料科学研究中应用。其中一项研究描述了取代的 1-氧代-1H,5H-吡啶并[1,2-a]苯并咪唑-4-甲腈的合成及其对微生物活性的评估。合成路线涉及 1H-苯并咪唑-2-乙腈与 β-酮酯或 β-氨基巴豆酸酯的稠合,导致形成对某些细菌菌株具有显着体外活性的三环化合物 (Rida 等人,1988)。

抗菌活性

1,3-二氯吡啶并[1,2-a]苯并咪唑-4-甲腈的一些衍生物被合成,并预期具有抗菌活性。这些具有各种取代基的化合物显示出体外抗菌功效,突出了在设计有效抗菌剂中至关重要的构效关系 (Badawey 和 Gohar,1992)。

新型合成方法

已经开发出创新的合成方法来生产多取代的吡啶并[1,2-a]苯并咪唑衍生物。一项值得注意的研究描述了一种高效生成这些衍生物的一锅四组分反应。这种合成因其适中的产率和反应机理的新颖性而具有重要意义,该机理涉及多取代苯的形成,随后是取代和环化反应 (Yan 等人,2009)。

光学和荧光性质

新型含吡啶并[1,2-a]苯并咪唑的 1,3,4-恶二唑衍生物的光学和荧光性质已被探索,以用于材料科学中的潜在应用。这些衍生物在稀溶液中表现出蓝绿色发射,并具有很高的荧光量子产率,使其成为荧光材料和生物成像中使用的候选物 (Yang 等人,2011)。

DNA 检测和荧光探针

对新型胺化苯并咪唑并[1,2-a]喹啉的研究(其结构与 1,3-二氯吡啶并[1,2-a]苯并咪唑-4-甲腈相关)表明具有 DNA 检测的潜力。这些化合物在合成和表征后,在 ct-DNA 存在下表现出增强的荧光发射强度,表明它们可用作 DNA 特异性荧光探针 (Perin 等人,2011)。

未来方向

作用机制

Target of Action

It is known that benzimidazole derivatives, which are structurally similar to this compound, often interact with various enzymes and receptors in the body . These interactions can influence a wide range of biological processes, contributing to their diverse pharmacological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the structure of the benzimidazole derivative and the nature of its target .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These can include pathways involved in cell growth and proliferation, inflammation, and other physiological processes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on the known activities of benzimidazole derivatives, it can be inferred that this compound may have a range of potential effects, depending on its specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity of a compound .

属性

IUPAC Name |

1,3-dichloropyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl2N3/c13-8-5-11(14)17-10-4-2-1-3-9(10)16-12(17)7(8)6-15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTXAWOAZPMVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)

![N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2959043.png)

![3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2959044.png)